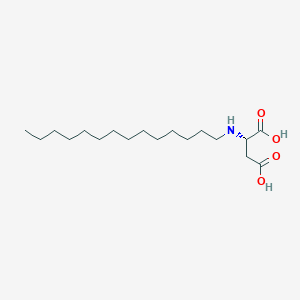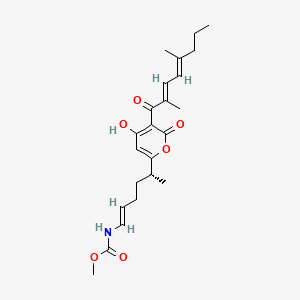
N-(Azido-PEG3)-N-Boc-PEG3-acid
Overview
Description
N-(Azido-PEG3)-N-Boc-PEG3-acid: is a branched polyethylene glycol (PEG) derivative with an azide group, a Boc-protected amine group, and a terminal carboxylic acid. This compound is widely used in various fields due to its unique chemical properties, including its ability to participate in click chemistry reactions and its solubility in aqueous media.
Mechanism of Action
Target of Action
N-(Azido-PEG3)-N-Boc-PEG3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets through a process known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage, which facilitates the introduction of the compound into the target system .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, PROTACs can selectively degrade target proteins . The downstream effects of this action include the removal of unwanted or harmful proteins from cells, which can have various impacts depending on the specific proteins targeted.
Pharmacokinetics
Pegylation, the process of attaching peg chains to molecules, generally improves the solubility and stability of peptides and proteins and reduces immunogenicity . It can also inhibit non-specific binding of charged molecules to modified surfaces . These properties can enhance the bioavailability of the compound.
Result of Action
The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted. For example, if the target protein is involved in a disease process, its degradation could potentially disrupt that process and have a therapeutic effect.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it undergoes can be affected by the presence of copper ions . Additionally, the compound degrades quickly at room temperature , which could influence its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-Boc-PEG3-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The Boc-protected amine group is introduced by reacting the PEG derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Carboxylation: The terminal carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out under controlled conditions to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The azide group in N-(Azido-PEG3)-N-Boc-PEG3-acid readily participates in click chemistry reactions with alkynes, forming stable triazole linkages.
Deprotection Reactions: The Boc-protected amine group can be deprotected under mild acidic conditions to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines to form amide bonds.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Amide Bond Formation: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for amide bond formation.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Free Amine Derivatives: Obtained after Boc deprotection.
Amide Derivatives: Resulting from reactions with primary amines.
Scientific Research Applications
N-(Azido-PEG3)-N-Boc-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Comparison with Similar Compounds
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid: Similar structure with an additional PEG chain.
Azido-PEG3-Amine: Contains an azide group and an amine group without the Boc protection.
Azido-PEG3-Biotin: A biotinylated derivative used for bioconjugation.
Uniqueness: N-(Azido-PEG3)-N-Boc-PEG3-acid is unique due to its combination of functional groups, which allows for versatile applications in various fields. The presence of the azide group enables click chemistry reactions, while the Boc-protected amine group provides a means for controlled deprotection and further functionalization. The terminal carboxylic acid group allows for conjugation to other molecules, making this compound highly valuable in research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-18-34-16-12-30-8-4-20(27)28)7-11-33-15-19-35-17-13-31-9-5-24-25-23/h4-19H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHJMLHBMSXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)










